Piperidin-4-yl(pyridin-2-yl)methanone dihydrochloride
Description
Piperidin-4-yl(pyridin-2-yl)methanone dihydrochloride is a bicyclic organic compound featuring a piperidine ring linked to a pyridine moiety via a ketone bridge, with two hydrochloride counterions enhancing its solubility and stability. Its molecular formula is C₁₁H₁₄N₂O·2HCl, and it is frequently utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of small-molecule inhibitors targeting protein-protein interactions . For example, it has been employed in the synthesis of menin-Mixed Lineage Leukemia (MLL) inhibitors, which are critical for disrupting oncogenic pathways in leukemia . The dihydrochloride salt form is preferred in drug discovery due to improved crystallinity and handling properties compared to its free base .
Properties
IUPAC Name |
piperidin-4-yl(pyridin-2-yl)methanone;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.2ClH/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10;;/h1-3,6,9,12H,4-5,7-8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMKTCYCGUTANJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-4-yl(pyridin-2-yl)methanone dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, such as 4-piperidone, the piperidine ring is formed through a series of reduction and cyclization reactions.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine intermediate.
Methanone Bridge Formation: The methanone bridge is formed by reacting the piperidine-pyridine intermediate with a suitable carbonyl source under controlled conditions.
Dihydrochloride Salt Formation: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch or Continuous Flow Reactors: To control the reaction environment and improve efficiency.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate and purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to a methanol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or piperidine rings are modified by introducing different substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Organic Synthesis
The compound serves as a crucial building block for synthesizing more complex organic molecules. It is often used in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including oxidation, reduction, and substitution reactions. This versatility allows researchers to create a wide range of derivatives with potentially useful properties.
Synthetic Routes
The synthesis of piperidin-4-yl(pyridin-2-yl)methanone dihydrochloride typically involves the reaction of piperidine with pyridine-2-carbonyl chloride in the presence of acid catalysts. Common solvents include dichloromethane or chloroform, with reaction temperatures ranging from 0°C to 25°C. For industrial applications, continuous flow reactors may be employed to optimize production efficiency while maintaining product quality.
Biological Applications
Pharmacological Potential
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of protein kinases. Protein kinases play essential roles in various cellular processes, including cell growth and division. By inhibiting these enzymes, the compound may affect critical biochemical pathways related to diseases such as cancer and neurological disorders .
Therapeutic Research
The compound has been investigated for its potential therapeutic applications in treating conditions like Alzheimer's disease and tuberculosis. Studies have shown that modifications to the piperidine structure can enhance biological activity against specific targets, leading to the development of novel drug candidates .
Industrial Applications
Pharmaceutical Production
In the pharmaceutical industry, this compound is utilized in the synthesis of new drugs. Its ability to act as a ligand for biological receptors facilitates studies on molecular interactions, which is crucial for drug discovery and development .
Agrochemical Development
The compound's reactivity also makes it suitable for use in agrochemicals, where it can contribute to the design of new pesticides or herbicides. Its structural properties allow for modifications that can enhance efficacy and reduce environmental impact.
Case Study 1: Inhibition of Protein Kinases
A study explored the inhibitory effects of this compound on specific protein kinases involved in cancer progression. The results demonstrated that the compound could significantly reduce kinase activity, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Anti-tuberculosis Activity
Another investigation focused on the compound's efficacy against Mycobacterium tuberculosis. High-throughput screening revealed promising activity against this pathogen, indicating that structural modifications could lead to new treatments for tuberculosis .
Mechanism of Action
The mechanism of action of Piperidin-4-yl(pyridin-2-yl)methanone dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Pyridine Positional Isomerism : Replacement of pyridin-2-yl with pyridin-4-yl (e.g., ) alters electronic properties and binding affinity due to differences in nitrogen orientation.
- Salt Forms: The dihydrochloride salt (target compound) exhibits higher aqueous solubility than the monohydrochloride analogue (250.70 g/mol vs. 287.16 g/mol) .
- Linker Modifications : Substituting the ketone with an ethyl-aniline group (e.g., ) shifts applications from kinase inhibitors to anticancer agents.
Physicochemical and Pharmacological Properties
Table 2: Comparative Physicochemical and Functional Data
| Property | This compound | 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | Piperidin-4-yl-(4-propan-2-ylphenyl)methanone hydrochloride |
|---|---|---|---|
| Solubility in Water | High (due to dihydrochloride) | Moderate | Low (hydrophobic aryl substituent) |
| Melting Point | Not reported | Not reported | 162–164°C |
| Therapeutic Target | Menin-MLL interaction | Unspecified neuroreceptors | Dopamine D3 receptors |
| Synthetic Yield | 72–85% (via Grignard addition, ) | Not reported | 65% (alkylation of piperidine, ) |
Critical Findings :
- The target compound’s high synthetic yield (72–85%) in Grignard reactions makes it preferable for scalable production of leukemia inhibitors .
- Hydrophobic analogues like Piperidin-4-yl-(4-propan-2-ylphenyl)methanone hydrochloride exhibit lower solubility but higher blood-brain barrier penetration, favoring CNS applications .
Biological Activity
Piperidin-4-yl(pyridin-2-yl)methanone dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring and a pyridine ring, which contribute to its unique chemical reactivity and biological activity. The compound is characterized by the following properties:
| Property | Description |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 265.13 g/mol |
| Solubility | Soluble in water and organic solvents |
The primary mechanism of action for this compound involves its role as an inhibitor of protein kinases . Protein kinases are crucial enzymes that regulate various cellular processes, including cell growth, division, and apoptosis. By binding to the active sites of these kinases, the compound can inhibit their activity, leading to significant downstream effects on cellular pathways.
Key Pathways Affected
- Cell Growth and Division : Inhibition may halt the proliferation of cancer cells.
- Apoptosis : The compound could induce programmed cell death in certain cell types.
- Signal Transduction : Disruption of kinase activity can alter signaling pathways that are vital for cellular communication.
Biological Activity and Case Studies
Research has highlighted various biological activities associated with this compound:
- Antiviral Activity : A study demonstrated that derivatives of piperidin compounds exhibited significant antiviral properties against HIV, with some showing EC50 values in the nanomolar range . This suggests potential applications in treating viral infections.
- Antimycobacterial Activity : High-throughput screening identified derivatives with activity against Mycobacterium tuberculosis, indicating potential use in tuberculosis treatment .
- Inhibition of Kinases : In a study evaluating various analogs, it was found that certain piperidine derivatives displayed varying levels of inhibition against a panel of protein kinases (e.g., GSK3β, CDK9). However, not all compounds exhibited potent inhibition, emphasizing the need for structural optimization .
Research Findings Summary
The following table summarizes key findings from recent studies on this compound and its analogs:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for Piperidin-4-yl(pyridin-2-yl)methanone dihydrochloride?
- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, outlines a stepwise synthesis involving dichloromethane and sodium hydroxide, with purification via multiple washes and solvent evaporation . Derivatives like phenyl(piperidin-4-yl)methanone hydrochloride () are synthesized using Boc-protected intermediates and deprotection steps, yielding >95% purity .
- Characterization : Use NMR (¹H/¹³C) to confirm structural integrity, mass spectrometry for molecular weight verification (e.g., Exact Mass: 234.068076 in ), and HPLC for purity assessment (>99% as per ) .
Q. How should this compound be handled and stored to ensure stability?
- Handling : Avoid direct skin/eye contact and inhalation. Use PPE (gloves, lab coats) and conduct reactions in fume hoods ( ). Electrostatic discharge risks require grounded equipment ( ) .
- Storage : Keep in airtight glass containers at 2–8°C, protected from light and moisture ( ). Stability studies suggest degradation risks at >25°C ( ) .
Q. What analytical techniques are critical for assessing its physicochemical properties?
- Solubility : Test in polar (water, ethanol) and non-polar solvents (dichloromethane) using UV-Vis spectroscopy ( ). Note discrepancies in solubility data between sources (e.g., vs. 15) .
- Stability : Monitor pH-dependent degradation via LC-MS over 24–72 hours ( ). Thermal stability can be assessed via TGA/DSC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Parameter Variation : Adjust reaction time (e.g., 12–48 hours), temperature (0°C to reflux), and molar ratios (e.g., 1:1.2 substrate:catalyst) ( ). For Mannich reactions ( ), yields of 87–98% are achievable with paraformaldehyde and phenethylamine .
- Catalyst Screening : Test palladium or copper catalysts for coupling steps (). Boc-deprotection with HCl/dioxane () improves purity .
Q. How can researchers resolve contradictions in solubility or stability data across literature sources?
- Cross-Validation : Replicate experiments under standardized conditions (e.g., 25°C, pH 7.4) using multiple solvents. Compare results with (reported solubility in water) and (limited data) .
- Advanced Analytics : Use isothermal titration calorimetry (ITC) for precise solubility measurements and accelerated stability studies (40°C/75% RH) to model degradation pathways .
Q. What strategies are effective for studying structure-activity relationships (SAR) with analogs?
- Analog Design : Modify substituents on the piperidine or pyridine rings (e.g., 4-chlorophenyl or 4-fluorophenyl groups in ). Computational docking (e.g., AutoDock) predicts binding affinities to targets like kinases .
- Biological Assays : Test analogs in receptor-binding assays (e.g., acetylcholinesterase inhibition in ) or cytotoxicity screens ( ) .
Q. How does the compound behave under extreme pH or temperature conditions?
- pH Studies : Incubate at pH 2 (simulating gastric fluid) and pH 9 (intestinal fluid) for 24 hours. Analyze degradation products via LC-MS ( ). notes incompatibility with strong oxidizers .
- Thermal Stress : Heat samples to 100°C and monitor decomposition via FTIR or NMR ( ). Glass transition temperatures (Tg) can be determined via DSC .
Q. What in vitro models are suitable for preliminary toxicological profiling?
- Cell-Based Assays : Use HepG2 (liver) or HEK293 (kidney) cells for IC₅₀ determination ( ). reports acute oral toxicity (LD₅₀ > 2000 mg/kg in rats) but recommends further genotoxicity studies .
- Metabolic Stability : Assess hepatic clearance using microsomal incubations (). Metabolites like Hpro-cys () may require identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
